dione
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Overview
Description
Dione compounds are a class of organic compounds characterized by the presence of two carbonyl groups (C=O) within their molecular structureNotable examples of this compound compounds include isoindoline-1,3-dione and indane-1,3-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dione compounds can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the Diels–Alder reaction between diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione, resulting in the formation of a diphenylbenzo[c]furan-cyclopent-4-ene-1,3-dione adduct .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the synthesis of isoindoline-1,3-dione derivatives can be achieved through the coupled oxidation of imidazoles and tetraynes . This method involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
Dione compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert this compound compounds into their corresponding alcohols or other reduced forms.
Substitution: This compound compounds can undergo substitution reactions where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, the oxidation of isoindoline-1,3-dione can lead to the formation of more complex heterocyclic structures, while reduction can yield alcohol derivatives .
Scientific Research Applications
Dione compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dione compounds varies depending on their specific structure and application. For example, thiazolidinethis compound compounds exert their hypoglycemic effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to increased transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Dione compounds can be compared with other similar compounds, such as:
Indanone: Similar in structure to indane-1,3-dione, but with a single carbonyl group.
Phthalimides: Isoindoline-1,3-dione derivatives, known for their biological and pharmaceutical applications.
Cyclohexane-1,3-dione: Another this compound compound with applications in herbicides and other agricultural chemicals.
The uniqueness of this compound compounds lies in their versatile reactivity and wide range of applications, making them valuable in various fields of scientific research and industry.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Cl6N6O3/c33-17-5-4-15(22(36)11-17)10-16-2-1-3-21-27(16)40-44(29(21)20-8-6-18(34)12-23(20)37)26(45)14-42-30-28(39-41-42)31(46)43(32(30)47)25-9-7-19(35)13-24(25)38/h4-13,21,28-30H,1-3,14H2/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRWHIBHQGPKIU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Cl6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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